molecular formula C14H11Cl2NO B2405558 2-chloro-N-(5-chloro-2-methylphenyl)benzamide CAS No. 199726-56-2

2-chloro-N-(5-chloro-2-methylphenyl)benzamide

Cat. No. B2405558
CAS RN: 199726-56-2
M. Wt: 280.15
InChI Key: AEGVAYXMYTXAKN-UHFFFAOYSA-N
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Description

2-chloro-N-(5-chloro-2-methylphenyl)benzamide, also known as CCMB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CCMB is a benzamide derivative that has been synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations in lab experiments.

Scientific Research Applications

Structural Similarities and Crystallography

The structure of compounds similar to 2-chloro-N-(5-chloro-2-methylphenyl)benzamide, like N-(4-Methylphenyl)benzamide, has been studied, revealing bond parameters and angles crucial in determining their physical and chemical properties. The dihedral angles between rings and the amide group offer insights into their crystalline structure and stability (Gowda et al., 2007).

Antidiabetic and Antimicrobial Potential

Research on derivatives of benzamide, including 2-chloro-N-(5-chloro-2-methylphenyl)benzamide, has shown promising antidiabetic and antimicrobial potential. In vitro studies demonstrate significant inhibition of α-glucosidase and α-amylase enzymes, key targets in diabetes treatment. These compounds also exhibit antibacterial and antifungal activities, suggesting their potential in combating infectious diseases (Thakal et al., 2020).

Neuroleptic Activity

Benzamides, including the class of compounds similar to 2-chloro-N-(5-chloro-2-methylphenyl)benzamide, have been explored for their neuroleptic activities. They have shown efficacy in inhibiting stereotyped behavior in animal models, indicating potential uses in treating neurological disorders (Iwanami et al., 1981).

Lipophilicity and Biological Activity

Studies have examined the lipophilicity and biological activity of chloro-substituted benzamides, focusing on their activity against various microbial strains and their impact on photosynthetic electron transport. These investigations help in understanding the structure-activity relationships, which are critical in drug design and discovery (Imramovský et al., 2011).

In Vitro Bactericidal Activity

Certain derivatives of 2-chloro-N-(5-chloro-2-methylphenyl)benzamide have been tested for their bactericidal activity, particularly against methicillin-resistant Staphylococcus aureus (MRSA). These studies provide valuable information on the potential use of these compounds in treating resistant bacterial infections (Zadrazilova et al., 2015).

Anticancer Properties

Research into benzamide derivatives has also uncovered their potential in cancer treatment. By studying their structure-activity relationships, researchers have identified compounds with significant cytotoxicity against various cancer cell lines, paving the way for new anticancer drugs (Ravinaik et al., 2021).

properties

IUPAC Name

2-chloro-N-(5-chloro-2-methylphenyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11Cl2NO/c1-9-6-7-10(15)8-13(9)17-14(18)11-4-2-3-5-12(11)16/h2-8H,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEGVAYXMYTXAKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)NC(=O)C2=CC=CC=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-N-(5-chloro-2-methylphenyl)benzamide

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